

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of Spiraeoside

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Compound of Interest		
Compound Name:	Spiraeoside	
Cat. No.:	B190383	Get Quote

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Introduction

Spiraeoside, a flavonoid glycoside, is a natural compound found in various plant species, including red onion skin.[1] It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] Accurate and reliable quantification of **Spiraeoside** in different matrices is crucial for quality control, pharmacokinetic studies, and formulation development. This application note provides a detailed protocol for the quantification of **Spiraeoside** using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS).

Experimental Protocols Extraction of Spiraeoside from Plant Material (Red Onion Skin)

This protocol describes the extraction of **Spiraeoside** from red onion skin waste (ROSW), a rich source of this compound.[1]

Materials and Reagents:



- · Red Onion Skin Waste (ROSW), dried and powdered
- Ethanol (HPLC grade)[1]
- Methanol (HPLC grade)[1]
- Water (ultrapure)[1]
- Sonicator
- Centrifuge
- 0.45 μm syringe filter

Procedure:

- Weigh 1 gram of powdered ROSW and transfer it to a 50 mL conical tube.
- · Add 20 mL of ethanol to the tube.
- Sonicate the mixture for 30 minutes at room temperature.
- Centrifuge the mixture at 4000 rpm for 15 minutes.
- Carefully collect the supernatant.
- Repeat the extraction process (steps 2-5) two more times with the remaining plant material.
- Combine all the supernatants and evaporate the solvent under reduced pressure to obtain the crude extract.
- Reconstitute the dried extract in a known volume of methanol for HPLC analysis.
- Filter the final solution through a 0.45 μm syringe filter before injection into the HPLC system.
 [2]

Preparation of Standard and Sample Solutions

Standard Stock Solution:



 Accurately weigh 10 mg of Spiraeoside reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

Calibration Standards:

 Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 200 ng/mL.[3][4]

Quality Control (QC) Samples:

Prepare QC samples at three concentration levels (low, medium, and high), for example, 3, 18, and 180 ng/mL, by spiking the appropriate amount of Spiraeoside stock solution into a blank matrix.[4]

Sample Preparation from Biological Matrix (Blood):

- To 100 μ L of blood sample, add 300 μ L of a protein precipitation solution (e.g., methanol:acetonitrile, 1:9 v/v).[3][4]
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes.
- Collect the supernatant and inject it into the HPLC system.

HPLC Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the quantification of **Spiraeoside**.



Parameter	Condition	
HPLC System	Agilent 1200 series or equivalent	
Column	HSS T3 C18 column (e.g., 4.6 x 150 mm, 5 μm)	
Mobile Phase	A: 0.1% Formic acid in WaterB: Acetonitrile[3]	
Elution Mode	Gradient	
Gradient Program	0-5 min, 10% B5-15 min, 10-30% B15-25 min, 30-50% B25-30 min, 50-10% B30-35 min, 10% B	
Flow Rate	1.0 mL/min[5]	
Injection Volume	10 μL	
Column Temperature	40 °C[3]	
Detection	DAD at 254 nm or MS/MS	
MS/MS Detection	Mode: Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI)[3][4]MRM Transition: m/z 465.4 → 303.1 for Spiraeoside[3][4]	

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[2]



Validation Parameter	Acceptance Criteria
Linearity	Correlation coefficient (r²) > 0.998[3][4]
Precision (Intra- and Inter-day)	Relative Standard Deviation (RSD%) \leq 15% (\leq 20% for LLOQ)[3][4]
Accuracy	Recovery within 85-115% (80-120% for LLOQ) [3][4]
Limit of Quantification (LLOQ)	The lowest concentration on the calibration curve with acceptable precision and accuracy. A reported LLOQ for Spiraeoside in mouse blood is 1.0 ng/mL.[3][4]
Specificity	No interfering peaks at the retention time of Spiraeoside.
Stability	Spiraeoside stability should be evaluated under various conditions (freeze-thaw, short-term, long-term, and post-preparative).

Data Presentation

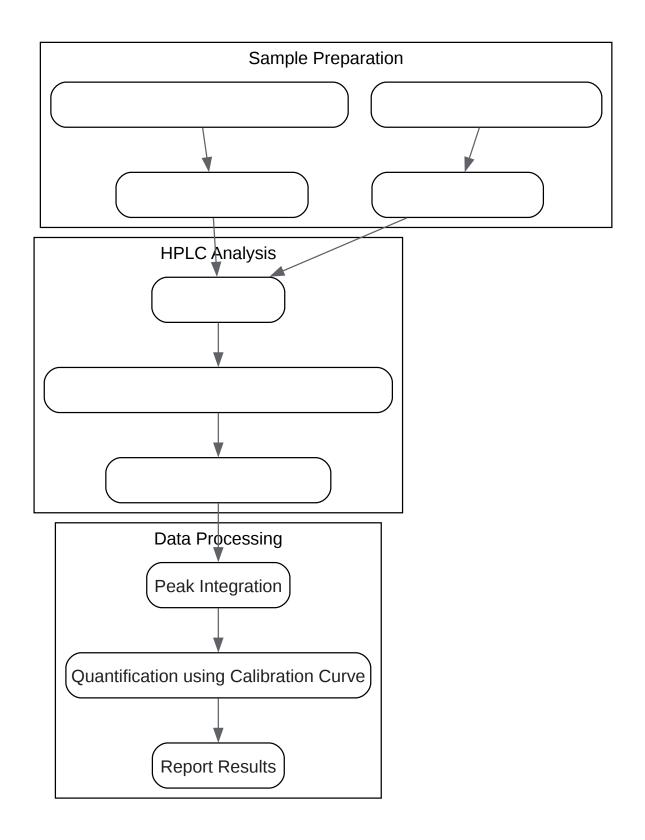
The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured table for easy comparison.

Sample ID	Concentration (µg/mL)	RSD (%)
Sample 1	15.2	1.8
Sample 2	22.5	1.5
Sample 3	18.9	2.1

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Spiraeoside Quantification





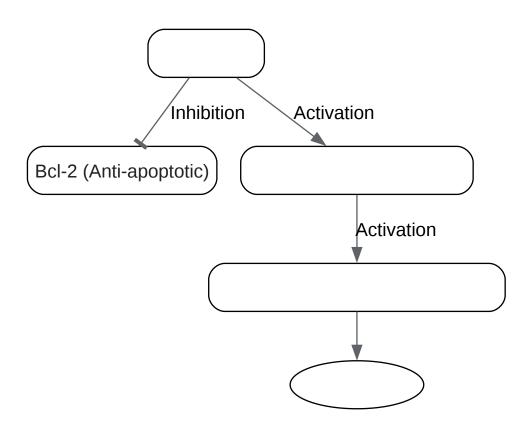
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Caption: Workflow for **Spiraeoside** Quantification.



Proposed Signaling Pathway of Spiraeoside in Apoptosis

Research suggests that **Spiraeoside** exerts anti-cancer effects by promoting apoptosis.[1] It has been shown to inhibit the expression of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2) and promote the activation of caspase-9 and caspase-3, key executioners of apoptosis.[1]



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Caption: **Spiraeoside**'s Role in Apoptosis.

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References







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